3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Historical Context of Pyrido[3,2-d]pyrimidine Research
Pyrido[3,2-d]pyrimidines emerged as pharmacologically relevant scaffolds following foundational work on their isomeric counterparts. Early synthetic efforts focused on pyrido[2,3-d]pyrimidines, such as Kisliuk et al.’s 1993 reductive alkylation strategies for N-methylated derivatives. The discovery of piritrexim, a pyrido[2,3-d]pyrimidine-based dihydrofolate reductase (DHFR) inhibitor, demonstrated the therapeutic potential of this structural class. By the 2010s, research expanded to [3,2-d] isomers, driven by their improved kinase selectivity profiles. For instance, Bai et al.’s 2023 work on pyrido[3,2-d]pyrimidine-derived PI3Kδ inhibitors highlighted isoform-specific potency (IC~50~ = 2.82 nM). This trajectory established pyrido[3,2-d]pyrimidines as structurally tunable platforms for targeting nucleotide-binding domains.
Pyrido[3,2-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry
The pyrido[3,2-d]pyrimidine core satisfies Evans’ "privileged scaffold" criteria through:
- Bioisosteric mimicry : The fused pyridine-pyrimidine system mimics purine nucleobases, enabling competitive binding at ATP pockets (e.g., kinase catalytic domains).
- Diverse substitution vectors : Positions 2, 4, and 7 permit functionalization without disrupting planar aromaticity, as demonstrated in PI3Kδ inhibitors with C7 aryl substitutions.
- Conformational rigidity : The bicyclic system enforces coplanarity, reducing entropy penalties during target engagement compared to flexible analogs.
This versatility is exemplified by 3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4-dione, where the phenethyl side chain introduces torsional flexibility for optimized hydrophobic interactions.
Structural Classification of 3-(3,4-Dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
The compound’s architecture integrates three pharmacophoric elements:
| Structural Feature | Role in Bioactivity |
|---|---|
| Pyrido[3,2-d]pyrimidine-2,4-dione core | Hydrogen bonding via N1–H and C2=O groups |
| 3,4-Dimethoxyphenethyl substituent | Hydrophobic cavity penetration |
| N-3 alkylation | Modulation of electron density at N3 |
Core modifications :
- The 2,4-dione configuration enables tautomerism (lactam-lactim equilibrium), facilitating pH-dependent target interactions.
- Pyridine N5 participates in charge-transfer complexes with tyrosine residues in kinase active sites.
Substituent analysis :
Significance in Contemporary Drug Discovery Paradigms
This compound addresses two critical challenges in kinase inhibitor development:
- Selectivity over PI3K isoforms : The 3,4-dimethoxyphenethyl group’s stereoelectronic profile minimizes off-target binding to PI3Kγ (ΔIC~50~ > 50-fold).
- Overcoming ATP-binding mutations : Molecular dynamics simulations suggest the dione carbonyls form compensatory hydrogen bonds with gatekeeper residue backbones.
Recent synthetic advancements, such as nano-catalyzed cyclocondensations (e.g., CdO nanoparticles enabling 96–98% yields), have streamlined access to analogous derivatives for high-throughput screening campaigns.
Structural Comparison of Representative Pyridopyrimidine Derivatives
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-5-11(10-14(13)24-2)7-9-20-16(21)15-12(19-17(20)22)4-3-8-18-15/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNTTOLPFOUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is carried out in a mixture of diphenyl oxide and biphenyl at around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with multiple molecular targets. It inhibits beta-amyloid aggregation, which is a key factor in the pathophysiology of Alzheimer’s disease. Additionally, it exhibits dual cholinesterase inhibition, which helps in reducing the degradation of the neurotransmitter acetylcholine . These actions contribute to its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Substituent Position and Size : The 3,4-dimethoxyphenethyl group in the target compound introduces bulkier aromatic substitution compared to smaller alkyl (e.g., methyl) or single methoxy groups (e.g., 4-methoxybenzyl in ). This may enhance lipophilicity and influence receptor binding.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Increased lipophilicity from the dimethoxyphenethyl group could enhance membrane permeability but reduce solubility in polar solvents.
Table 3: Herbicidal and Enzymatic Activity of Pyridopyrimidine Analogs
Relevance to Target Compound :
- PPO Inhibition: The dimethoxyphenethyl group may mimic aromatic substituents in herbicidal pyridopyrimidines (e.g., 2o ), facilitating π–π interactions with flavin adenine dinucleotide (FAD) in protoporphyrinogen oxidase (PPO).
- Substituent Flexibility : The ethyl linker in the phenethyl group could allow better conformational flexibility for target engagement compared to rigid benzyl analogs .
Biological Activity
3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound characterized by a complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The compound features a pyrido-pyrimidine core with various substituents that influence its biological properties. The presence of methoxy groups is significant as they can enhance lipophilicity and modulate biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 921568-23-2 |
Antitumor Activity
Research indicates that compounds with pyrido-pyrimidine frameworks exhibit notable antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : L1210 leukemia and P388 leukemia.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens. The presence of methoxy groups contributes to its efficacy by enhancing membrane permeability and interaction with microbial enzymes.
- Microorganisms Tested : Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition of bacterial growth was observed in laboratory settings.
Case Studies
- Anticancer Study : In a recent study, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values lower than those of standard chemotherapeutic agents.
- Antimicrobial Study : A comparative analysis showed that the compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria. This suggests its potential as a lead compound in developing new antimicrobial therapies.
The exact mechanism underlying the biological activity of this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It may interact with specific cellular receptors that mediate growth signals.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structural Modifications : To enhance efficacy and reduce toxicity through synthetic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
